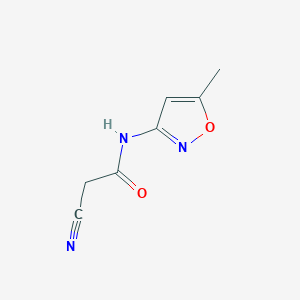

2-cyano-N-(5-methylisoxazol-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with the molecular formula C₇H₇N₃O₂. It is a derivative of cyanoacetamide and isoxazole, featuring a cyano group and a methyl-substituted isoxazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole-3-amine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methylisoxazole-3-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to improve the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

2-cyano-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Condensation Reactions: Typically involve reagents like phenacyl bromide and catalysts such as triethylamine in ethanol.

Substitution Reactions: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Major Products Formed

Cyclocondensation: Formation of pyrrole derivatives.

Substitution: Formation of substituted cyanoacetamides.

Reduction: Formation of amine derivatives.

科学研究应用

Antimicrobial Activity

2-Cyano-N-(5-methylisoxazol-3-yl)acetamide exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness, suggesting potential for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Agents

Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, particularly human lung adenocarcinoma cells. These compounds may act by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .

Neuroprotective Applications

Isoxazole amino acids derived from this compound have been developed as excitatory amino acid receptor antagonists, showing potential neuroprotective effects. This application is particularly relevant for neurodegenerative diseases where excitotoxicity plays a critical role.

Synthesis of Heterocycles

This compound serves as a building block for synthesizing various heterocycles, including those with sulfamoyl moieties, which demonstrate antibacterial and antifungal activities. This versatility makes it a valuable compound in medicinal chemistry .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of this compound revealed its efficacy against multidrug-resistant strains of bacteria. The findings indicated that the compound could potentially be developed into a new class of antibiotics, addressing the urgent need for alternatives to traditional antibiotics.

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties, derivatives of this compound were tested against several cancer cell lines. The results showed that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting their potential as lead compounds for further drug development .

作用机制

The mechanism of action of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its application .

相似化合物的比较

Similar Compounds

- N-(5-methylisoxazol-3-yl)malonamide

- N1, N2-bis(5-methylisoxazol-3-yl)oxalamide

- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of both a cyano group and a methyl-substituted isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, while also highlighting relevant case studies and research findings.

Chemical Structure and Properties

This compound features a cyano group and an isoxazole ring, which contribute to its unique chemical reactivity and biological activity. The compound is synthesized through various methods, often involving cyclocondensation reactions that yield a range of derivatives with distinct biological profiles .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of synthesized derivatives, compounds derived from this compound demonstrated significant inhibitory effects against pathogens such as E. coli and C. albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| C. albicans | 0.0048 | |

| B. mycoides | 0.0098 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown selective cytotoxicity against human cancer cell lines, including lung adenocarcinoma.

Case Study: Cytotoxicity Assessment

In vitro studies on lung cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve apoptosis induction and the inhibition of anti-apoptotic proteins.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | H460 (lung carcinoma) | 12.0 |

| Derivative B | HT29 (colon carcinoma) | 15.5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The cyano group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

Biochemical Interactions

Studies suggest that the compound may act through various biochemical pathways, including:

- Enzyme Inhibition : Compounds derived from this compound have shown potential as inhibitors for enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : Isoxazole derivatives may interact with neurotransmitter receptors, suggesting neuroprotective applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-N-(5-methylisoxazol-3-yl)acetamide?

- Methodology : A common approach involves condensation of cyanoacetic acid with 5-methylisoxazol-3-amine using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like ethanol or THF under reflux. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by recrystallization from pet-ether or ethanol for purification .

- Key Considerations : Optimize pH (acidic conditions favor amide bond formation) and stoichiometry to minimize side products. Piperidine may act as a catalyst in some protocols .

Q. How is this compound characterized structurally?

- Methodology :

- NMR : Analyze 1H and 13C NMR spectra for characteristic signals, e.g., the cyano group (δ≈3.30 ppm for –CH2CN) and isoxazole protons (δ≈6.18 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 219.25 for M+1) using ESI-MS or MALDI-TOF .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing molecular geometry .

Q. What safety precautions are recommended for handling this compound?

- Guidelines :

- Avoid inhalation/contact; use PPE (gloves, lab coat).

- Store in cool, dry conditions away from ignition sources (decomposition risks at high temperatures).

- Limited toxicological data necessitate in vitro cytotoxicity screening (e.g., MTT assay) before biological studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 10–15% .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance amidation efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

- Approach :

- Standardized assays : Use identical cell lines (e.g., CCRF-CEM leukemia cells) and protocols (e.g., IC50 determination via SRB assay) to ensure reproducibility .

- Structural validation : Confirm purity via HPLC (>95%) and rule out tautomerism or polymorphic forms affecting activity .

- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) across studies to identify SAR trends .

Q. What computational methods support the design of novel derivatives with enhanced bioactivity?

- Tools :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tyrosine kinases).

- QSAR modeling : Correlate substituent descriptors (Hammett constants, logP) with cytotoxicity data to prioritize synthetic targets .

- DFT calculations : Analyze electron density maps to optimize reactivity at the cyano group or amide bond .

Q. How to address discrepancies in spectral data during structural elucidation?

- Troubleshooting :

属性

IUPAC Name |

2-cyano-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPLAOWLKSXYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。